3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-8-12(2)19-15(18-11)22-13-5-6-20(10-13)16(21)17-9-14-4-3-7-23-14/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBDSFFIACHFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic molecule that features a unique structural composition, including a pyrrolidine ring, a pyrimidine moiety, and a thiophene group. This combination suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C₁₅H₁₇N₃O₂S
- Molecular Weight : 303.4 g/mol
- CAS Number : 2034294-92-1
Biological Activity Overview
The biological activity of this compound can be predicted through computational methods such as the Prediction of Activity Spectra for Substances (PASS), which estimates pharmacological effects based on molecular structure. Preliminary studies indicate that compounds with similar structures often exhibit activities such as:
- Antiviral Effects : Similar pyrimidine derivatives have shown antiviral properties, particularly against viruses like HIV and HCV.
- Cytotoxicity : The compound may exhibit cytotoxic effects against various cancer cell lines, a characteristic of many pyrimidine-based compounds.
- Enzyme Inhibition : The presence of the pyrimidine moiety suggests potential interactions with enzymes, possibly inhibiting their activity.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including enzymes and receptors. The pyrimidine ring is known to modulate enzyme activity, affecting various biochemical pathways. For instance:
- Inhibition of Enzyme Activity : Compounds similar to this have been shown to inhibit enzymes critical for viral replication.
- Signal Transduction Modulation : The structural complexity may allow for diverse interactions with signaling pathways.
Study 1: Antiviral Activity
A study examining the antiviral properties of pyrimidine derivatives found that certain compounds exhibited significant inhibition of viral replication at micromolar concentrations. For example, a related compound demonstrated an EC₅₀ value of approximately 6.7 μM against HCV . This suggests that our compound may have comparable efficacy.
Study 2: Cytotoxicity Assessment
Research on similar structures has indicated notable cytotoxicity against human cancer cell lines. For instance, compounds with a similar pyrrolidine structure showed IC₅₀ values ranging from 5 μM to 28 μM against various cancer cells . This highlights the potential for our compound to be effective in cancer therapeutics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Compound A | Pyrrolidine + Pyrimidine | Antiviral (EC₅₀ = 6.7 μM) |
| Compound B | Pyrrolidine + Thiophene | Cytotoxic (IC₅₀ = 5 μM) |
| Compound C | Pyrrolidine + Other Heterocycles | Enzyme Inhibition |
The uniqueness of 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to simpler analogs.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The compound is compared below with two structural analogs:
3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide ()
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide ()
Electronic and Physicochemical Properties
- Pyrimidine Modifications: The 4,6-dimethylpyrimidin-2-yloxy group in the target compound introduces electron-donating methyl substituents, which may stabilize the pyrimidine ring and influence π-π stacking interactions. The morpholinopyridine substituent in adds a polar, nitrogen-rich heterocycle, likely improving water solubility compared to the thiophene-containing target compound .
N-Substituent Effects :
- The thiophen-2-ylmethyl group in the target compound contributes to lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The 2-methoxyphenyl group in the chloropyrimidine analog introduces a polar methoxy group, balancing lipophilicity and solubility .
- The trifluoroethyl group in provides strong electronegativity and metabolic resistance due to the C-F bonds, a feature absent in the target compound .
Solid-State and Crystallographic Analysis
Crystallographic tools such as Mercury CSD () and SHELX () are critical for comparing packing patterns and polymorphic forms. For instance:
- The patent in highlights the importance of solid-state forms (e.g., polymorphs, salts) in optimizing bioavailability. Similar analysis could be applied to the target compound using Mercury’s Materials Module to identify intermolecular interactions or packing similarities .
- SHELXL () enables precise refinement of bond lengths and angles, which would help differentiate conformational stability between the target compound and its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
